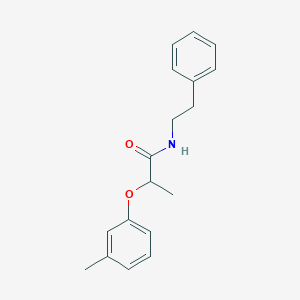

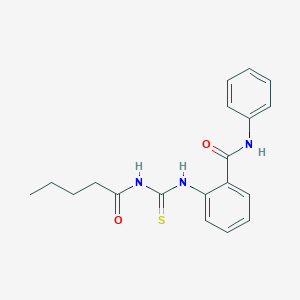

![molecular formula C22H19N3O2S B250167 N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide](/img/structure/B250167.png)

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide, also known as PACAP-27, is a neuropeptide that has gained significant attention in scientific research due to its potential therapeutic applications. PACAP-27 belongs to the secretin/glucagon family of peptides and is widely distributed in the central and peripheral nervous systems.

Mecanismo De Acción

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide exerts its effects through binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The activation of these receptors leads to the activation of various intracellular signaling pathways, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinase (MAPK).

Biochemical and Physiological Effects:

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, modulation of synaptic plasticity, and regulation of gene expression. N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide in lab experiments is its stability, which allows for long-term storage and ease of use. However, one of the limitations of using N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide is its high cost, which may limit its use in large-scale experiments.

Direcciones Futuras

Future research on N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide will focus on further elucidating its mechanisms of action and exploring its potential therapeutic applications in various fields of medicine. Additionally, research will focus on developing more cost-effective methods for synthesizing N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide and other related peptides.

Métodos De Síntesis

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids to a resin support, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, endocrinology, and immunology. Research has shown that N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide has neuroprotective, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Propiedades

Fórmula molecular |

C22H19N3O2S |

|---|---|

Peso molecular |

389.5 g/mol |

Nombre IUPAC |

N-phenyl-2-[(2-phenylacetyl)carbamothioylamino]benzamide |

InChI |

InChI=1S/C22H19N3O2S/c26-20(15-16-9-3-1-4-10-16)25-22(28)24-19-14-8-7-13-18(19)21(27)23-17-11-5-2-6-12-17/h1-14H,15H2,(H,23,27)(H2,24,25,26,28) |

Clave InChI |

JCDSFVOBKORLAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

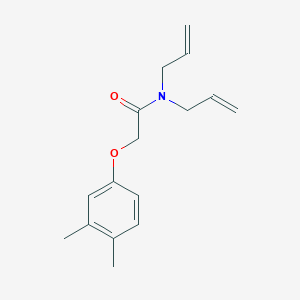

![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)

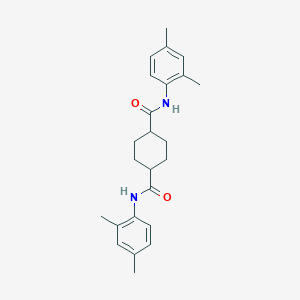

![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)

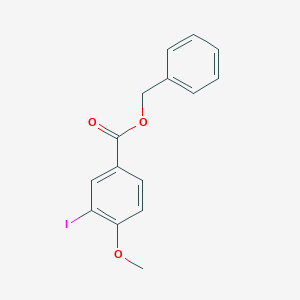

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)

![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)

![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)

![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)

![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)

![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)

![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)